molecular formula C20H23N3O3S B253775 N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Numéro de catalogue B253775
Poids moléculaire: 385.5 g/mol
Clé InChI: SENMXZKXUZEHAZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, also known as MBQ-167, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzoxazine derivatives and has shown promising results in various preclinical studies.

Mécanisme D'action

The mechanism of action of N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves the inhibition of various cellular pathways involved in the growth and proliferation of cancer cells and the protection of neurons from oxidative stress. N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been found to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in the regulation of cell growth and proliferation. In addition, N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been found to have various biochemical and physiological effects. In cancer research, N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is critical for the growth and spread of cancer cells. In neurodegenerative disorders, N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to protect neurons from oxidative stress and reduce inflammation. Inflammation is a common factor in many diseases, and N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been found to have anti-inflammatory properties.

Avantages Et Limitations Des Expériences En Laboratoire

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in various preclinical studies, making it a potential candidate for further development as a therapeutic agent. Another advantage is that it has a well-defined mechanism of action, which makes it easier to study its effects on various cellular pathways. One of the limitations is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Another limitation is that it may have off-target effects, which could limit its therapeutic potential.

Orientations Futures

There are several future directions for the study of N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative disorders, and inflammation. Another direction is to study its safety and efficacy in clinical trials, which will provide valuable information on its potential as a therapeutic agent. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, which will help in the development of optimal dosing regimens. Finally, the development of novel analogs of N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide may provide new insights into its mechanism of action and potential therapeutic applications.

Méthodes De Synthèse

The synthesis of N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves the condensation of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid with 2-amino-4-methyl-5-thiazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then coupled with cyclohexanecarboxylic acid to obtain the final product, N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide.

Applications De Recherche Scientifique

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, neurodegenerative disorders, and inflammation. In cancer research, N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In neurodegenerative disorders, N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to protect neurons from oxidative stress and reduce inflammation. Inflammation is a common factor in many diseases, and N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Propriétés

Nom du produit

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Formule moléculaire

C20H23N3O3S

Poids moléculaire

385.5 g/mol

Nom IUPAC

N-[5-methyl-4-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C20H23N3O3S/c1-11-18(24)21-15-10-14(8-9-16(15)26-11)17-12(2)27-20(22-17)23-19(25)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,21,24)(H,22,23,25)

Clé InChI

SENMXZKXUZEHAZ-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)NC(=O)C4CCCCC4)C

SMILES canonique

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)NC(=O)C4CCCCC4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.